N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry. This compound features an indole ring fused with an acetamide group, which contributes to its unique chemical properties and potential applications in various scientific fields, particularly in pharmacology and materials science. The molecular formula of N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide is , with a molecular weight of approximately 230.31 g/mol.
The synthesis of N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves several key steps:
The reaction conditions, including temperature, solvent choice (often dichloromethane or toluene), and reaction time, are critical for achieving high yields. The use of continuous flow reactors in industrial settings can enhance efficiency and scalability by allowing better control over these parameters.
The molecular structure of N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide includes:
The InChI representation for this compound is:
.
Key structural data include:
N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions:
The specific reaction mechanisms depend on the reagents used and the environmental conditions (e.g., temperature, pH). Monitoring these reactions typically involves techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide primarily relates to its biological activities:
These mechanisms are under investigation, with ongoing studies aimed at elucidating their full biological implications.
Some notable physical properties include:
Key chemical properties include:
Data related to melting points, boiling points, and density are not extensively documented but can be inferred from similar compounds within its class.
N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide has several significant applications:
This compound exemplifies the intersection of organic synthesis and medicinal applications, underscoring its importance in contemporary research initiatives across multiple scientific disciplines.
Indole derivatives constitute a privileged scaffold in medicinal chemistry due to their presence in bioactive natural products and pharmaceuticals. The indole nucleus facilitates diverse non-covalent interactions with biological targets through its aromatic π-system, nitrogen hydrogen-bond acceptor, and C3 substituent positioning. Early investigations into indole-based cannabinoids emerged from structural modifications of endogenous ligands and classical phytocannabinoids. A significant breakthrough occurred with the discovery that aminoalkylindoles like pravadoline exhibited unexpected cannabimimetic activity distinct from Δ9-tetrahydrocannabinol (Δ9-THC) [4]. This revelation stimulated extensive structure-activity relationship (SAR) studies on 3-substituted indoles, particularly exploring modifications at the C3 carbonyl and N1 positions. The structural versatility of indole-3-yl-oxoacetamides—where the oxoacetamide group at C3 serves as a bioisostere for traditional cannabinoid pharmacophores—enabled precise modulation of receptor affinity and functional activity [7] [10]. Their synthetic accessibility further cemented their role as key tools for probing cannabinoid receptor pharmacology.
N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide represents a strategically modified indole derivative where the N,N-dimethyl group of simpler analogs is replaced with diethyl substituents. This structural alteration significantly impacts the compound's steric and electronic profile. While not directly profiled in the retrieved literature, its structural analogs demonstrate critical principles in cannabinoid ligand design. The diethylamide modification extends the alkyl chain length compared to dimethyl counterparts (e.g., 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide, CAS 29095-44-1 [1] [9]), potentially enhancing hydrophobic interactions within the CB1 receptor's binding pocket. Research on related indole-3-oxoacetamides confirms their interaction with the classical orthosteric site of cannabinoid receptors, competing with radioligands like [³H]CP-55,940 [4]. Molecular modeling studies propose that the carbonyl oxygen of the oxoacetamide group engages in hydrogen bonding analogous to the phenolic hydroxyl of Δ9-THC, while the diethylamino group's orientation influences receptor subtype selectivity (CB1 vs. CB2) [4] [7]. This compound serves as an intermediate in exploring the steric tolerance of the CB1 receptor's lipophilic subpockets, particularly regarding N-alkyl chain branching.
Compound Name | Structural Features | Primary Biological Target | CAS/Reference |
---|---|---|---|
2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide | Dimethylamide at C3 | CB1/CB2 | 29095-44-1 [1] [9] |
N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide | Diethylamide at C3 | CB1 (Inferred) | Not specified [5] |
Org27569 | Indole-2-carboxamide with piperidinyl chain | CB1 Allosteric Site | 864445-43-2 [10] |
Pravadoline | Morpholinoethyl-substituted indole | CB1 Orthosteric Site | 103460-04-6 |
JWH-073 | Naphthoylindole with pentyl chain | CB1 Agonist | 208987-48-8 [4] |
The exploration of N,N-diethyl-2-(1H-indol-3-yl)-2-oxoacetamide exemplifies three strategic rationales driving indole ligand optimization:
Lipophilicity and Steric Optimization: Replacing dimethyl with diethyl groups increases log P and introduces steric bulk, potentially enhancing membrane permeability and modifying receptor contact geometry. SAR studies consistently demonstrate an inverted U-shaped relationship between N-alkyl chain length/branching and CB1 affinity. Optimal activity occurs with 4-6 carbon atoms (e.g., n-pentyl or n-hexyl chains), while shorter chains (e.g., methyl, ethyl) or excessive branching diminish binding [4] [7]. The diethyl group represents a midpoint between methyl and linear propyl/butyl chains, probing steric limits.
Pharmacophore Flexibility: The oxoacetamide linker (-CO-CO-NR₂) provides conformational flexibility compared to rigid naphthoyl or adamantoyl groups in classical cannabinoids. This flexibility may allow adaptation to distinct receptor conformations (active vs. inactive states) or allosteric sites. Notably, indole-2-carboxamides like Org27569 bind an allosteric site within the CB1 transmembrane helix (TMH)3–6–7 region, distinct from the orthosteric site where diethyl-oxoacetamide derivatives likely act [10]. Modifying the amide nitrogen (dimethyl vs. diethyl) subtly alters conformational preferences of the linker.
Probe Dependence and Signaling Bias: Minor structural changes can induce profound functional selectivity. For instance, replacing a morpholinoethyl group with a simple alkylamide (as in diethyl-oxoacetamide) eliminates hydrogen-bond acceptor capacity, potentially biasing signaling toward specific G-protein subtypes or β-arrestin pathways [4] [10]. Research indicates that even small N-alkyl variations in pyrrole-derived cannabinoids significantly separate in vivo potency profiles (e.g., hypomobility vs. hypothermia) [4].
Amide Group | Synthetic Precursor | Key Reaction Conditions | ClogP* (Est.) | TPSA (Ų) | Receptor Affinity Trend (CB1) |
---|---|---|---|---|---|
N,N-Dimethyl | Dimethylamine / Oxalyl chloride | Schotten-Baumann acylation [9] | 1.2 | 55.5 | Low (Reference) |
N,N-Diethyl | Diethylamine / Oxalyl chloride | Schotten-Baumann acylation [5] | 1.9 | 55.5 | Moderate (Inferred) |
N-Morpholinoethyl | 4-(2-Aminoethyl)morpholine | Amide coupling [7] | 1.5 | 64.6 | High (e.g., Pravadoline) |
*Calculated Partition Coefficient (Estimated)
The synthesis of N,N-diethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically employs Schotten-Baumann conditions, reacting 1H-indole with oxalyl chloride followed by diethylamine [5]. This contrasts with morpholinoethyl derivatives requiring multi-step functionalization. The simpler synthesis facilitates exploration of diverse N,N-dialkyl variants. Future directions involve incorporating this oxoacetamide moiety into hybrid structures (e.g., adamantane-indole hybrids like those with anticancer activity [6]) or chiral analogs to exploit stereospecific receptor interactions identified in advanced modulators like GAT211 [10]. The continued refinement of these ligands underscores their indispensable role in dissecting cannabinoid receptor pharmacology and developing novel therapeutics targeting the endocannabinoid system.